N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
The compound “N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide” is a complex organic molecule. It contains several functional groups, including a tetrahydro-2H-pyran ring, a 1,2,4-oxadiazole ring, a trifluoromethyl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom, and the 1,2,4-oxadiazole is a five-membered ring with two nitrogen atoms and one oxygen atom .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be quite reactive and is often involved in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, the trifluoromethyl group is known to significantly influence the properties of the compounds it’s part of .
Scientific Research Applications
Antimicrobial and Antitubercular Activity
Research has highlighted the synthesis and evaluation of derivatives structurally related to N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide for their antimicrobial properties. For example, derivatives have been shown to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis, with some compounds demonstrating promising lead molecule characteristics due to their minimal inhibitory concentration (MIC) values and lack of toxicity against normal cell lines, indicating potential for further drug development (Nayak et al., 2016). Similar studies have synthesized and tested compounds for antimicrobial activity, including against bacterial and fungal strains, showcasing the potential of these derivatives in addressing various infectious diseases (Pandya et al., 2019).
Anticancer Activity
Another significant area of research involves evaluating the anticancer properties of derivatives. Studies have designed and synthesized novel benzamide-based derivatives showing remarkable activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives have been found to exhibit higher anticancer activities than reference drugs, highlighting the potential of these compounds in oncological research and therapy (Ravinaik et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c17-16(18,19)12-4-2-1-3-11(12)15(23)20-9-13-21-14(22-25-13)10-5-7-24-8-6-10/h1-4,10H,5-9H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBKPGGQPXLLIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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